

"4-Bromo-3-methylbenzene-1,2-diamine" molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-methylbenzene-1,2-diamine

Cat. No.: B1526037

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-3-methylbenzene-1,2-diamine**

Authored by: A Senior Application Scientist Foreword

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful development of novel functional molecules. Among these, ortho-phenylenediamines stand out as exceptionally versatile precursors, particularly in the synthesis of heterocyclic compounds with significant biological and material properties. This guide focuses on a specific, yet highly valuable derivative: **4-Bromo-3-methylbenzene-1,2-diamine**. The introduction of both a bromine atom and a methyl group onto the diamine scaffold imparts unique reactivity and steric properties, making it a key intermediate for targeted applications in medicinal chemistry and materials science. This document provides a comprehensive exploration of its molecular structure, synthesis, characterization, and reactivity, intended for researchers, scientists, and professionals in drug development who seek to leverage its potential.

Core Molecular Profile and Physicochemical Properties

4-Bromo-3-methylbenzene-1,2-diamine, also known by its CAS Number 952511-74-9, is an aromatic amine that serves as a crucial intermediate in organic synthesis.^{[1][2]} Its structure is characterized by a benzene ring substituted with two adjacent amine groups, a bromine atom,

and a methyl group. This specific arrangement of substituents dictates its chemical behavior and potential applications.

1.1. Structural Identifiers

A precise understanding of a molecule begins with its unambiguous identification through standardized nomenclature and structural codes.

- IUPAC Name: **4-bromo-3-methylbenzene-1,2-diamine**[\[3\]](#)
- SMILES:CC1=C(C=CC(=C1N)N)Br[\[3\]](#)
- InChI:InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3[\[3\]](#)
- InChIKey:JBZQNBSYFRCdra-UHFFFAOYSA-N[\[3\]](#)

1.2. Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is visualized below.

Caption: Molecular structure of **4-Bromo-3-methylbenzene-1,2-diamine**.

1.3. Physicochemical Data Summary

The fundamental physical and chemical properties are summarized below for quick reference. This data is essential for planning reactions, including solvent selection and purification strategies.

Property	Value	Source
Molecular Formula	C ₇ H ₉ BrN ₂	PubChem[3], Amadis Chemical[1]
Molecular Weight	201.06 g/mol	PubChem[3]
Appearance	Powder or liquid	Amadis Chemical[1]
Purity	Typically ≥97%	Sigma-Aldrich, Amadis Chemical[1]
CAS Number	952511-74-9	Amadis Chemical[1], Apollo Scientific[2]

Synthesis and Purification Protocol

The synthesis of substituted ortho-phenylenediamines requires a carefully controlled strategy to ensure correct regioselectivity of the substituents. A common and effective approach involves the protection of the amine groups of a precursor, followed by bromination and subsequent deprotection.

2.1. Proposed Synthetic Workflow

The following protocol is a logical, field-proven pathway derived from established methods for analogous compounds, such as the synthesis of 4-bromo-o-phenylenediamine.[4] The starting material would be 3-methylbenzene-1,2-diamine.

Caption: Proposed three-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

Step 1: Protection via Diacetylation

- Dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.
- Cool the mixture in an ice bath to 0-5 °C.
- Add acetic anhydride dropwise while stirring. The amine groups are acetylated to form amides, which are less activating and protect the amines from oxidation during bromination.

This is a standard procedure for protecting aromatic amines.[4][5]

- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
- Pour the reaction mixture into ice water to precipitate the diacetylated product.
- Filter the solid, wash with cold water, and dry under vacuum to yield N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 2: Regioselective Bromination

- Dissolve the dried diacetylated intermediate in glacial acetic acid.
- Add a solution of bromine in acetic acid dropwise at room temperature. The acetamido groups are ortho-, para-directing. The position para to the amine at C1 and ortho to the amine at C2 (the C4 position) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.
- Stir the mixture for 40-60 minutes at 50-55 °C to drive the reaction to completion.[5]
- Pour the resulting mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.[5]
- The brominated product will precipitate. Filter, wash with water, and dry.

Step 3: Deprotection via Hydrolysis

- Suspend the crude N,N'-(4-bromo-3-methyl-1,2-phenylene)diacetamide in a mixture of concentrated hydrochloric acid and an appropriate co-solvent like dioxane.[6]
- Heat the mixture to reflux (approximately 90 °C) for 1.5-2.5 hours.[4][6] The amide bonds are hydrolyzed under these acidic conditions, regenerating the free amine groups.
- Monitor the reaction by HPLC or TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize carefully with an aqueous base (e.g., ammonia or sodium hydroxide) to a pH of ~8.[6]

- The target compound, **4-Bromo-3-methylbenzene-1,2-diamine**, will precipitate.
- Filter the solid product.

2.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as tert-butyl methyl ether or an ethanol/water mixture, to yield the final product with high purity (e.g., >97%).^[4]

Spectroscopic Characterization: A Self-Validating System

Structural elucidation via spectroscopic methods is a cornerstone of chemical synthesis. The expected data provides a fingerprint for the molecule, confirming its identity and purity.

3.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

- Aromatic Protons (2H): Two doublets are expected in the aromatic region (~6.5-7.5 ppm). These protons are on the benzene ring and will show ortho-coupling to each other.
- Amine Protons (4H): A broad singlet is anticipated around 3.5-4.5 ppm. The chemical shift can vary depending on the solvent and concentration. Shaking the sample with D_2O should cause this signal to disappear, confirming the presence of exchangeable N-H protons.
- Methyl Protons (3H): A sharp singlet is expected in the upfield region (~2.1-2.3 ppm) for the methyl group attached to the aromatic ring.

3.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton.

- Aromatic Carbons (6C): Six distinct signals are expected in the downfield region (110-150 ppm). The carbons bonded to the nitrogen atoms will be the most downfield, followed by the

carbon bonded to bromine, and then the unsubstituted carbons. The carbon of the methyl group will be the most upfield of the aromatic signals.

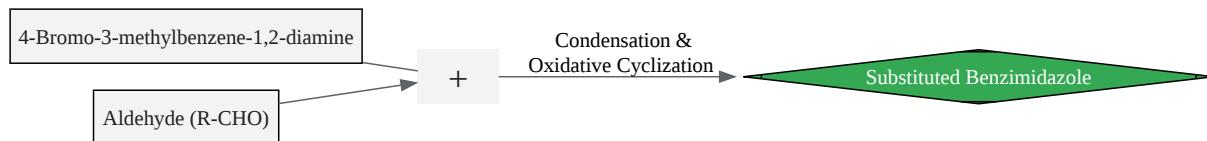
- Methyl Carbon (1C): A single signal in the aliphatic region (~15-25 ppm) is expected for the methyl group's carbon.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm^{-1} is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.
- C-H Stretching (Aromatic): Signals will appear just above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Signals will appear just below 3000 cm^{-1} for the methyl group.
- C=C Stretching (Aromatic): Peaks in the 1500-1600 cm^{-1} region are indicative of the benzene ring.
- C-Br Stretching: A weak to medium absorption in the lower wavenumber region (typically 500-700 cm^{-1}) corresponds to the carbon-bromine bond.^[7]

Reactivity and Applications in Drug Development


The utility of **4-Bromo-3-methylbenzene-1,2-diamine** lies in its predictable reactivity, which allows for its incorporation into more complex molecular scaffolds.

4.1. Key Reactivity Profile

The two adjacent amine groups are nucleophilic and readily react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents. The methyl group provides steric influence and can modulate the electronic properties of the ring system.

4.2. Application: Synthesis of Benzimidazole Derivatives

A primary application is the synthesis of substituted benzimidazoles, a core structure in many pharmacologically active compounds. The reaction with an aldehyde followed by oxidative cyclization is a classic example.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for benzimidazole synthesis.

This pathway is fundamental in creating libraries of compounds for screening against various biological targets. The development of novel antimicrobial and alkaline phosphatase inhibitors often involves heterocyclic compounds derived from such building blocks.[8]

4.3. Role in Medicinal Chemistry

This molecule is classified as a versatile building block for medicinal chemistry and the synthesis of pharmaceutical intermediates.[1][9] Its derivatives are explored for a range of therapeutic areas, leveraging the unique substitution pattern to achieve desired pharmacological profiles.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS) classifications, **4-Bromo-3-methylbenzene-1,2-diamine** presents the following hazards:

- H302: Harmful if swallowed[3]
- H312: Harmful in contact with skin[3]

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H332: Harmful if inhaled[3]
- H335: May cause respiratory irritation[3]

5.2. Recommended Handling and Storage

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

Conclusion

4-Bromo-3-methylbenzene-1,2-diamine is a strategically designed chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its trifunctional nature—comprising the reactive diamine moiety, a site for cross-coupling (bromine), and a sterically influencing group (methyl)—provides synthetic chemists with a powerful tool for molecular design. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the fields of drug discovery and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-methylbenzene-1,2-diamine, CasNo.952511-74-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 952511-74-9 Cas No. | 4-Bromo-3-methylbenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 3. 4-Bromo-3-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 9. jiehuapharma.com [jiehuapharma.com]
- To cite this document: BenchChem. ["4-Bromo-3-methylbenzene-1,2-diamine" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526037#4-bromo-3-methylbenzene-1-2-diamine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com